1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that features a pyrazole ring substituted with an oxolan (tetrahydrofuran) group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of a pyrazole derivative with an oxolan group and a sulfonamide group. One common method involves the use of pyrazole-4-sulfonyl chloride as a starting material, which reacts with oxolan-3-amine under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the sulfonamide nitrogen.
Scientific Research Applications
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
1-(oxolan-3-yl)-1H-pyrazole-4-ylmethanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
1-(oxolan-3-yl)-1H-pyrazole-4-ylmethanamine: Contains an amine group instead of a sulfonamide group.
Oxolan-3-yl methanesulfonate: Features a methanesulfonate group instead of a pyrazole ring.
Uniqueness
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both the oxolan and sulfonamide groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of oxolan derivatives with pyrazole sulfonamides. Characterization techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
FT-IR | Identifies functional groups |
1H NMR | Determines hydrogen environment |
13C NMR | Analyzes carbon framework |
Elemental Analysis | Confirms molecular composition |
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antiproliferative agent, antimicrobial compound, and more.
Antiproliferative Activity
Recent studies have shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study utilizing U937 cells demonstrated that these compounds did not exhibit cytotoxicity but showed promising half-maximal inhibitory concentration (IC50) values, indicating their potential in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated. In vitro tests against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal strains like Candida albicans, revealed significant inhibitory effects . The structure-activity relationship (SAR) studies indicated that modifications in the sulfonamide group could enhance antimicrobial efficacy.
Anti-inflammatory and Antidiabetic Effects
In addition to its antiproliferative and antimicrobial properties, this compound has been explored for anti-inflammatory and antidiabetic activities. Research indicates that certain derivatives exhibit anti-inflammatory effects comparable to standard drugs like diclofenac, with IC50 values significantly lower than those of conventional treatments . Furthermore, in silico studies suggest that these compounds may inhibit key enzymes involved in diabetes management .
Case Studies
Several case studies have been documented to illustrate the biological efficacy of this compound:
- Antiproliferative Study : A recent study reported the synthesis of multiple pyrazole derivatives, including this compound, which were tested against U937 cells. The results indicated that while some compounds showed strong antiproliferative activity, others had minimal effects on cell viability .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against a panel of bacteria and fungi. The findings confirmed that modifications in the oxolan ring significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 10 μg/mL against resistant strains .
Properties
IUPAC Name |
1-(oxolan-3-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWAJIUEDRTWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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